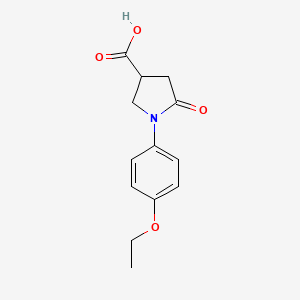

1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-2-18-11-5-3-10(4-6-11)14-8-9(13(16)17)7-12(14)15/h3-6,9H,2,7-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFRIZLJBPRXKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387777 | |

| Record name | 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38160-04-2 | |

| Record name | 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinone ring is a significant scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] This guide provides a comprehensive technical overview of a robust and efficient synthesis pathway for this compound, a promising intermediate for the development of novel therapeutic agents. The described synthesis is grounded in established methodologies for analogous compounds and is designed to be both scalable and reproducible. This document will detail the reaction mechanism, provide a step-by-step experimental protocol, and discuss the necessary analytical techniques for the characterization of the final product.

Introduction: The Significance of the 5-Oxopyrrolidine Scaffold

The 5-oxopyrrolidine (or pyroglutamic acid) moiety is a privileged structure in drug discovery, conferring favorable pharmacokinetic and pharmacodynamic properties to molecules.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The ability to functionalize the pyrrolidinone ring at various positions allows for the generation of diverse chemical libraries, making it a valuable building block for the synthesis of novel drug candidates. The title compound, this compound, incorporates a key pharmacophore, the 4-ethoxyphenyl group, which is present in a number of approved drugs, suggesting its potential for favorable biological interactions.

Proposed Synthesis Pathway: A Michael Addition-Cyclization Cascade

The most direct and widely employed method for the synthesis of N-aryl-5-oxopyrrolidine-3-carboxylic acids involves the reaction of a primary aromatic amine with itaconic acid.[3][4][5][6] This reaction proceeds via a tandem sequence of a Michael addition followed by an intramolecular amidation (cyclization).

Core Reaction:

The synthesis of this compound is proposed to proceed via the reaction of 4-ethoxyaniline with itaconic acid .

Figure 1: Proposed synthesis pathway for this compound.

Causality Behind Experimental Choices:

-

Choice of Reactants: 4-ethoxyaniline serves as the nucleophile, and its nitrogen atom attacks one of the activated double bonds of itaconic acid. Itaconic acid is an ideal substrate as it possesses both a Michael acceptor (the α,β-unsaturated carboxylic acid) and a carboxylic acid group that can participate in the subsequent cyclization.

-

Reaction Conditions: The reaction is typically carried out in a protic solvent, such as water or a lower alcohol (e.g., isopropanol), at reflux temperature.[3][6] The elevated temperature provides the necessary activation energy for both the initial Michael addition and the subsequent dehydration and cyclization to form the stable 5-membered lactam ring. The use of water as a solvent is advantageous due to its low cost, safety, and ability to facilitate the dissolution of the starting materials.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally similar compounds.[3][6]

Materials and Equipment:

-

4-Ethoxyaniline

-

Itaconic acid

-

Deionized water

-

10% Sodium hydroxide solution

-

Concentrated Hydrochloric acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Buchner funnel and filter paper

-

pH paper or pH meter

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add itaconic acid (1.5 equivalents) and deionized water.

-

Addition of Amine: While stirring, add 4-ethoxyaniline (1.0 equivalent) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form upon cooling.

-

Purification:

-

Dilute the cooled reaction mixture with a 10% aqueous sodium hydroxide solution. This will dissolve the carboxylic acid product, forming the sodium salt.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2.[3][6] This will protonate the carboxylate and cause the desired product to precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water to remove any residual salts.

-

Dry the purified product under vacuum to a constant weight.

-

Quantitative Data Summary

The following table provides a summary of the molar ratios and expected yield based on analogous reactions.

| Reactant/Product | Molar Ratio | Molecular Weight ( g/mol ) | Notes |

| 4-Ethoxyaniline | 1.0 | 137.18 | Limiting reagent |

| Itaconic Acid | 1.5 | 130.10 | Used in excess to drive the reaction |

| This compound | - | 249.26 | Theoretical Product |

| Expected Yield | Typically in the range of 70-85% |

Mechanistic Insights

The formation of the this compound proceeds through a well-understood reaction cascade.

Figure 2: Simplified reaction mechanism.

-

Aza-Michael Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of 4-ethoxyaniline on the β-carbon of the α,β-unsaturated system of itaconic acid. This is a classic aza-Michael addition reaction. A proton transfer then occurs to yield the stable Michael adduct.

-

Intramolecular Amidation: The newly formed secondary amine then acts as a nucleophile, attacking the proximal carboxylic acid group. This intramolecular reaction forms a tetrahedral intermediate which subsequently eliminates a molecule of water to form the thermodynamically stable five-membered lactam ring of the final product.

Product Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons on the phenyl ring, and the protons of the pyrrolidinone ring. The diastereotopic protons of the CH₂ groups in the pyrrolidinone ring will likely appear as complex multiplets.[7]

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule, including the carbonyl carbons of the lactam and the carboxylic acid, the carbons of the aromatic ring, the ethoxy group, and the aliphatic carbons of the pyrrolidinone ring.[7]

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the lactam and the carboxylic acid, and the C-N and C-O stretches.

-

Melting Point Analysis: A sharp melting point is indicative of a pure compound.

-

Elemental Analysis: Combustion analysis can be used to determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₁₃H₁₅NO₄.

Conclusion

The synthesis of this compound can be reliably achieved through a straightforward and efficient one-pot reaction between 4-ethoxyaniline and itaconic acid. This method, well-precedented for analogous structures, offers high yields and operational simplicity. The resulting product is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and development. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers to successfully synthesize and characterize this important chemical intermediate.

References

-

Al-Ghorbani, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3804. Available at: [Link]

-

Pranaitytė, G., et al. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. In Open readings 2024: the 67th international conference for students of physics and natural sciences: book of abstracts. Vilnius University Press. Available at: [Link]

-

Burbulienė, M. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 989. Available at: [Link]

-

Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. Available at: [Link]

-

Kavaliauskas, P., et al. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 26(23), 7338. Available at: [Link]

-

Burbulienė, M. M., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology, (4), 17-23. Available at: [Link]

- AbbVie Inc. (2019). Alternate processes for the preparation of pyrrolidine derivatives. WO2019016745A1. Google Patents.

-

Tumosienė, I., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(18), 3266. Available at: [Link]

-

McMurry, J. E. (1973). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses, 53, 70. Available at: [Link]

-

Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]

- 4. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [mdpi.com]

"1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid" chemical properties

An In-Depth Technical Guide to 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its core chemical properties, established synthesis methodologies, and the therapeutic potential suggested by the broader class of 5-oxopyrrolidine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Pyrrolidinone Core in Modern Drug Discovery

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry. Pyrrolidinones, which are five-membered lactams, are found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1] This core structure serves as a versatile building block for creating libraries of compounds with potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3]

The subject of this guide, this compound, incorporates three key functional regions:

-

The 5-Oxopyrrolidine Ring: A stable, polar lactam structure.

-

A Carboxylic Acid Moiety: Provides a key site for hydrogen bonding, salt formation, and further chemical modification.[4]

-

An N-Aryl Substituent (4-Ethoxyphenyl): This group significantly influences the molecule's lipophilicity, metabolic stability, and potential interactions with biological targets.

This guide will synthesize the available data to present a holistic view of this compound, providing both foundational knowledge and insights into its potential for further investigation.

Physicochemical and Structural Properties

The predictable physicochemical properties of a compound are foundational to its application in drug development, influencing everything from solubility to cell permeability. While extensive experimental data for this specific molecule is not widely published, we can compile its known properties and predict others based on its structure.

Summary of Chemical Properties

| Property | Value | Source |

| CAS Number | 38160-04-2 | [5] |

| Molecular Formula | C₁₃H₁₄NO₄ | [5] |

| Molecular Weight | 248.255 g/mol | [5] |

| Boiling Point | 543.9°C at 760 mmHg | [5] |

| Flash Point | 282.7°C | [5] |

| SMILES | CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | [5] |

| InChI Key | DFTUTKZCUVWXKB-UHFFFAOYSA-N | [6] |

Structural Analysis

The molecule's structure is key to its chemical behavior. The carboxylic acid group is acidic and can donate a proton, making it a potential hydrogen bond donor and acceptor.[4][7] The lactam carbonyl and the ether oxygen on the phenyl ring also act as hydrogen bond acceptors. This combination of a lipophilic ethoxyphenyl group and a polar, functionalized pyrrolidinone ring creates a molecule with amphipathic character, a common feature in drug candidates.

Caption: Chemical structure of the title compound.

Synthesis Protocol: A Validated Approach

The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is well-established and typically proceeds via a one-pot reaction involving the Michael addition of an aniline derivative to itaconic acid, followed by an intramolecular cyclization-condensation.[8][9] This method is efficient and utilizes readily available starting materials.

General Synthesis Pathway

The reaction involves the nucleophilic attack of the amine (4-ethoxyaniline) on one of the activated double bonds of itaconic acid. This is followed by an intramolecular amide bond formation, which closes the five-membered ring and eliminates a molecule of water to yield the final pyrrolidinone product.

Caption: Generalized synthesis workflow for the target compound.

Detailed Experimental Protocol

Causality: This protocol is adapted from established procedures for analogous compounds.[9] Water is often used as a green and effective solvent for this condensation reaction. Refluxing provides the necessary activation energy for both the initial Michael addition and the subsequent dehydration and ring-closure.

-

Reagent Preparation : To a round-bottom flask equipped with a reflux condenser, add itaconic acid (1.0 eq).

-

Addition of Amine : Add water (or glacial acetic acid for less reactive amines) to the flask, followed by 4-ethoxyaniline (0.9-1.0 eq). The mixture is stirred to ensure homogeneity.

-

Reaction : Heat the mixture to reflux (approximately 100-120°C) and maintain for 12 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation : After the reaction is complete, cool the mixture to room temperature and then in an ice bath. The product will typically precipitate as a solid.

-

Purification : Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of a non-polar solvent like hexane to remove any unreacted starting materials.

-

Drying : Dry the purified product under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization if necessary.

Potential Applications in Drug Development

While specific biological data for this compound is limited in publicly accessible literature, the extensive research on structurally related analogues provides a strong basis for predicting its potential therapeutic applications. The core scaffold is a known pharmacophore with diverse activities.

Antimicrobial and Anticancer Activity

Numerous studies have demonstrated that derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid possess significant biological activity.[10] By modifying the carboxylic acid group into hydrazones, azoles, or other heterocyclic moieties, researchers have developed compounds with potent antimicrobial activity against Gram-positive pathogens, including multidrug-resistant strains of Staphylococcus aureus.[9][11][12] Furthermore, these derivatives have shown promising anticancer activity against various cell lines, such as human lung adenocarcinoma (A549).[8][9][11] The N-aryl substituent plays a critical role in modulating this activity, and the 4-ethoxyphenyl group represents a specific substitution pattern that warrants investigation within this context.

Anti-inflammatory and CNS-Related Activities

The 5-oxopyrrolidine scaffold has also been explored for its anti-inflammatory properties.[1][2] Additionally, various derivatives have been shown to possess analgesic and antihypoxic effects.[13] Some highly substituted pyrrolidine-3-carboxylic acids have been developed as potent and selective endothelin receptor antagonists, which are important in managing hypertension.[14] This demonstrates the versatility of the core structure for targeting a wide range of biological systems. The specific ethoxy substitution may influence receptor binding and pharmacokinetic properties compared to other reported analogues.[15]

Conclusion and Future Directions

This compound is a well-defined chemical entity with a straightforward and scalable synthesis. While direct biological data is scarce, the proven therapeutic potential of the 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold makes it a compound of significant interest. Its structure serves as an excellent starting point for the development of novel derivatives targeting infectious diseases, cancer, and inflammatory conditions.

Future research should focus on:

-

Biological Screening : Evaluating the parent compound and its derivatives in a broad range of antimicrobial and anticancer assays.

-

Structure-Activity Relationship (SAR) Studies : Synthesizing analogues with modifications to the ethoxyphenyl ring and the carboxylic acid moiety to optimize potency and selectivity.

-

Pharmacokinetic Profiling : Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to determine their suitability as drug leads.

This technical guide provides the foundational chemical knowledge necessary for researchers to embark on such investigations, leveraging the rich therapeutic potential of the pyrrolidinone chemical class.

References

-

1-(4-Ethoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid | C13H14NO4- - BuyersGuideChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

5-oxo-pyrrolidine-3-carboxylic acid (4-ethoxy-phenyl)-amide - SpectraBase. (n.d.). Retrieved January 22, 2026, from [Link]

-

1-(4-Ethoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid 3-methyl-benzylamide - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 22, 2026, from [Link]

-

5-oxo-pyrrolidine-3-carboxylic acid (4-ethoxy-phenyl)-amide - Optional[MS (GC)] - Spectrum. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2006). SpringerLink. Retrieved January 22, 2026, from [Link]

-

SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology. Retrieved January 22, 2026, from [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. Retrieved January 22, 2026, from [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. Retrieved January 22, 2026, from [Link]

-

DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. (2001). PubMed. Retrieved January 22, 2026, from [Link]

-

5-OXO-1-(4-PHENOXY-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID. (n.d.). Appchem. Retrieved January 22, 2026, from [Link]

-

Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (2023). Research and Reviews. Retrieved January 22, 2026, from [Link]

-

1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (C13H15NO3). (n.d.). PubChemLite. Retrieved January 22, 2026, from [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2023). MDPI. Retrieved January 22, 2026, from [Link]

-

(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2023). PubMed. Retrieved January 22, 2026, from [Link]

-

CAS#:100394-11-4 | 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. (n.d.). Chemsrc. Retrieved January 22, 2026, from [Link]

-

(a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis and chemical properties of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. (2023). KTU ePubl. Retrieved January 22, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and chemical properties of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid [epubl.ktu.edu]

- 4. rroij.com [rroij.com]

- 5. 1-(4-Ethoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid | C13H14NO4- - BuyersGuideChem [buyersguidechem.com]

- 6. PubChemLite - 133748-26-2 (C13H15NO3) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]

- 11. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Buy 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid | 100394-11-4 [smolecule.com]

An Investigator's Guide to the Mechanism of Action of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Structurally-Informed Hypothesis and Validation Framework

Abstract

Direct pharmacological data on 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is not available in the public domain. However, its core structure, featuring a 5-oxopyrrolidine (pyroglutamic acid) scaffold, is a hallmark of the racetam class of nootropic agents. This guide synthesizes information from structurally similar compounds, primarily the well-documented nootropic Phenylpiracetam, to construct a plausible, testable hypothesis for the mechanism of action of this novel compound. We propose a multi-faceted mechanism centered on the modulation of key neurotransmitter systems and present a comprehensive, phased experimental workflow for its validation. This document serves as a strategic whitepaper for research teams embarking on the characterization of this and similar novel chemical entities.

Introduction: Structural Rationale and Mechanistic Hypothesis

The compound this compound belongs to the pyrrolidone family of chemicals, a class renowned for its neuroactive properties.[1] The foundational molecule of this class, Piracetam (2-oxo-1-pyrrolidineacetamide), was the first to be described as a "nootropic," a substance that enhances cognitive functions like learning and memory.[1][2][3]

Our target molecule shares the critical 5-oxopyrrolidine ring but is distinguished by two key substitutions:

-

A 4-ethoxyphenyl group at the N1 position.

-

A carboxylic acid group at the C3 position.

The N-phenyl substitution is particularly informative. Phenylpiracetam, a potent piracetam derivative, features a phenyl group that significantly enhances its ability to cross the blood-brain barrier, increasing its bioavailability and potency.[4] It is logical to hypothesize that the 4-ethoxyphenyl group in our target compound serves a similar function.

Based on the extensive research into Phenylpiracetam and other racetams, we propose that this compound likely acts as a multifaceted neuromodulator .[4][5][6] The primary hypothesized mechanisms are:

-

Modulation of Cholinergic and Dopaminergic Systems: Like Phenylpiracetam, it may increase the density of acetylcholine (ACh) and dopamine D2/D3 receptors, enhancing synaptic sensitivity to these crucial neurotransmitters involved in memory, motivation, and mood.[4][5]

-

Allosteric Modulation of Glutamate Receptors: A common mechanism for racetams is the positive allosteric modulation of AMPA and NMDA glutamate receptors, which is central to synaptic plasticity and long-term potentiation (LTP), the cellular basis of learning and memory.[2][4][7]

-

Dopamine Reuptake Inhibition: The (R)-enantiomer of Phenylpiracetam is known to be an atypical dopamine reuptake inhibitor (DRI).[7] It is plausible that one or both enantiomers of our target compound could exhibit similar activity, potentially leading to pro-motivational effects.

While some pyrrolidone derivatives have been investigated for antimicrobial, anticancer, and anti-inflammatory activities, the N-phenyl-pyrrolidone structure strongly points towards a primary central nervous system (CNS) target.[8][9][10][11][12][13]

Proposed Experimental Validation Framework

To systematically investigate this hypothesized mechanism of action, we propose a three-phase experimental approach, moving from initial screening to detailed cellular characterization.

Phase 1: Initial Target Screening and Binding Affinity

The primary objective of this phase is to confirm the interaction of the compound with its hypothesized molecular targets.

Protocol 2.1: Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for key CNS receptors.

-

Methodology:

-

Preparation of Membranes: Prepare cell membrane fractions from HEK293 cells (or similar) overexpressing human recombinant dopamine (D2, D3), nicotinic acetylcholine (α4β2), NMDA, and AMPA receptors.

-

Competitive Binding: Incubate the membrane preparations with a known radioligand for each target receptor (e.g., [³H]Spiperone for D2, [³H]Epibatidine for nAChR, [³H]MK-801 for NMDA) across a range of concentrations of the test compound.

-

Separation & Scintillation Counting: Separate bound from free radioligand via rapid filtration. Quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

-

Rationale: This industry-standard protocol provides quantitative data on the direct interaction between the compound and its putative receptors. Phenylpiracetam, for instance, binds to α4β2 nicotinic acetylcholine receptors with an IC50 of 5.86 μM.[7] Establishing similar binding affinities would be the first pillar of evidence.

| Target Receptor | Example Radioligand | Expected Outcome |

| Dopamine D2/D3 | [³H]Spiperone | Determination of Ki (nM) |

| nAChR (α4β2) | [³H]Epibatidine | Determination of Ki (µM) |

| NMDA Receptor | [³H]MK-801 | Determination of Ki (µM) |

| AMPA Receptor | [³H]AMPAR | Determination of Ki (µM) |

A table summarizing the targets for the initial binding assays.

Diagram 2.1: Phase 1 Experimental Workflow

A flowchart for the initial radioligand binding assays.

Phase 2: Functional Activity and Neurotransmitter Dynamics

Following confirmation of binding, this phase assesses the functional consequences of that interaction.

Protocol 2.2: Neurotransmitter Reuptake Assay

-

Objective: To determine if the compound inhibits the reuptake of dopamine.

-

Methodology:

-

Cell Culture: Use HEK293 cells stably transfected with the human dopamine transporter (DAT).

-

Assay: Pre-incubate cells with various concentrations of the test compound.

-

Initiate Uptake: Add [³H]Dopamine to the cells and incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate Uptake: Stop the reaction by rapid washing with ice-cold buffer.

-

Quantification: Lyse the cells and measure the intracellular radioactivity via scintillation counting.

-

Data Analysis: Calculate the IC50 for dopamine reuptake inhibition.

-

-

Rationale: This assay directly tests the hypothesis derived from (R)-phenylpiracetam's activity as a DRI.[7] A positive result would strongly suggest a mechanism for increased dopaminergic tone.

Protocol 2.3: Electrophysiology (Patch-Clamp)

-

Objective: To characterize the compound's effect on glutamate receptor function.

-

Methodology:

-

Cell Preparation: Use primary cultured cortical or hippocampal neurons.

-

Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp recording configuration.

-

Agonist Application: Apply a sub-maximal concentration of NMDA or AMPA to elicit an inward current.

-

Co-application: After establishing a stable baseline response, co-apply the agonist with the test compound.

-

Data Analysis: Measure the change in current amplitude in the presence of the test compound. A potentiation of the current indicates positive allosteric modulation.

-

-

Rationale: This is the gold-standard technique for demonstrating allosteric modulation. It provides direct functional evidence of how the compound alters receptor activity, a key proposed mechanism for nootropics.[4][7]

Diagram 2.2: Phase 2 Functional Assay Logic

Decision tree for functional activity validation.

Phase 3: Cellular and Network-Level Effects

The final phase aims to understand the compound's effects in a more complex, biologically relevant context.

Protocol 2.4: Neuronal Plasticity Assay (Long-Term Potentiation)

-

Objective: To assess if the compound can enhance synaptic plasticity in brain tissue.

-

Methodology:

-

Slice Preparation: Prepare acute hippocampal slices from rodents.

-

Field Recordings: Place stimulating and recording electrodes in the Schaffer collateral pathway and CA1 region, respectively, to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline & Incubation: Record a stable baseline of synaptic transmission for 20-30 minutes. Apply the test compound to the perfusion bath.

-

LTP Induction: Deliver a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) to induce LTP.

-

Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes post-HFS.

-

Data Analysis: Compare the magnitude and stability of LTP in slices treated with the compound versus vehicle-treated controls.

-

-

Rationale: LTP is the primary cellular correlate of learning and memory.[2] Demonstrating that the compound enhances LTP would provide powerful evidence for its nootropic potential and integrate the effects observed at the receptor level (e.g., glutamate PAM activity) into a network-level phenomenon.

Summary and Forward Outlook

The structural features of this compound strongly suggest its potential as a nootropic agent operating through mechanisms analogous to Phenylpiracetam. The proposed framework provides a rigorous, logical path from initial target identification to functional validation at the synaptic level. Positive results from this experimental cascade would build a compelling case for its classification as a novel neuromodulator and justify advancement into more complex behavioral models of cognition and, eventually, preclinical development.

References

-

Wikipedia. Phenylpiracetam. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of 4-Phenylpiracetam?[Link]

-

Dr. Oracle. (n.d.). What is Phenylpiracetam (Nootropic agent)?[Link]

-

Patsnap Synapse. (2024). What is 4-Phenylpiracetam used for?[Link]

-

SelfDecode. (n.d.). Phenylpiracetam: What We Know So Far (Potential Effects, Mechanisms, and Side-Effects). [Link]

-

Gouliaev, A. H., & Senning, A. (1994). Pyrrolidone derivatives. PubMed. [Link]

-

Teoh, S. L., et al. (2021). Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic. PubMed Central. [Link]

-

Talih, F., & Ajaltouni, J. (2024). Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. Health Open Research. [Link]

-

Gamzu, E., et al. (1989). Recent development in 2‐pyrrolidinone‐containing nootropics. Sci-Hub. [Link]

-

Gualtieri, F., et al. (2003). 2-pyrrolidinone moiety is not critical for the cognition-enhancing activity of piracetam-like drugs. Semantic Scholar. [Link]

-

Kolganov, A. A., et al. (2025). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. ResearchGate. [Link]

-

Petrikaite, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

-

Zirguleviciute, Z., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [https://www.ct.lit.kaun Technol. Univ./index.php/ct/article/view/8715]([Link] Technol. Univ./index.php/ct/article/view/8715)

-

Petrikaite, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed Central. [Link]

-

Jae, H. S., et al. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. PubMed. [Link]

-

Petrikaite, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed Central. [Link]

-

Arciszewska, Ż., & Nalewajko-Sieliwoniuk, E. (n.d.). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. National Institutes of Health. [Link]

-

PubChem. (n.d.). 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]

-

Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

-

Petrikaite, V., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

-

Petrikaite, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

-

Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

-

Petrikaite, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PubMed Central. [Link]

Sources

- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. healthopenresearch.org [healthopenresearch.org]

- 4. What is the mechanism of 4-Phenylpiracetam? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. What is 4-Phenylpiracetam used for? [synapse.patsnap.com]

- 7. Phenylpiracetam - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Immediate Release

KAUNAS, Lithuania – As a leading Senior Application Scientist, this guide provides an in-depth technical overview of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of significant interest in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its chemical identity, synthesis, physicochemical properties, and burgeoning therapeutic applications.

Chemical Identity and Nomenclature

IUPAC Name: this compound

Synonyms:

-

(3S)-1-(4-ethoxyphenyl)-5-oxo-pyrrolidine-3-carboxylate

-

1-(4-Ethoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid

CAS Number: 38160-04-2

Molecular Formula: C₁₃H₁₅NO₄

Molecular Weight: 249.27 g/mol

The core structure features a pyrrolidinone ring, a five-membered lactam, substituted at the nitrogen atom with a 4-ethoxyphenyl group and at the 3-position with a carboxylic acid. This scaffold is a derivative of pyroglutamic acid, a versatile chiral building block in asymmetric synthesis.[1][2][3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. While extensive experimental data for this specific molecule is not widely published, predictive models and data from analogous compounds provide valuable insights.

| Property | Predicted Value | Reference |

| Molecular Weight | 249.27 g/mol | |

| XlogP (predicted) | 1.3 | |

| Boiling Point | 543.9°C at 760 mmHg | |

| Flash Point | 282.7°C | |

| SMILES | CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |

| InChIKey | DFTUTKZCUVWXKB-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is most commonly achieved through a well-established aza-Michael addition reaction between a substituted aniline and itaconic acid.[4][5] This approach is efficient and provides a direct route to the desired scaffold.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for analogous compounds.[5]

Materials:

-

4-Ethoxyaniline (1 equivalent)

-

Itaconic acid (1.5 equivalents)

-

Water

-

5% Hydrochloric acid

-

5% Sodium hydroxide solution

Procedure:

-

A mixture of 4-ethoxyaniline and itaconic acid in water is refluxed for 12 hours.

-

After reflux, 5% hydrochloric acid is added to the mixture, and it is stirred for 5 minutes.

-

The mixture is cooled, and the resulting crystalline solid is collected by filtration.

-

The crude product is washed with water.

-

Purification is achieved by dissolving the solid in a 5% sodium hydroxide solution, followed by filtration.

-

The filtrate is then acidified with hydrochloric acid to a pH of 5 to precipitate the pure product.

-

The purified this compound is collected by filtration, washed with water, and dried.

Self-Validation: The successful synthesis can be confirmed by standard analytical techniques such as ¹H and ¹³C NMR spectroscopy, IR spectroscopy, and mass spectrometry to verify the chemical structure and purity of the final product.

Therapeutic Potential and Applications in Drug Development

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6] This highlights the significant potential of this compound as a lead compound for the development of novel therapeutics.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives.[5][7][8] These compounds have shown efficacy against various cancer cell lines, including human lung adenocarcinoma (A549).[5][7] The mechanism of action is believed to involve the inhibition of critical cellular pathways involved in cancer cell proliferation and survival. The substitution pattern on the N-aryl ring plays a crucial role in modulating the anticancer potency.

Antimicrobial Properties

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown promising activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7][9][10] The core scaffold can be readily functionalized to optimize antibacterial efficacy and spectrum.

Anti-inflammatory Effects

Chronic inflammation is a key pathological feature of many diseases. The pyrrolidine ring is recognized as an important pharmacophore for anti-inflammatory activity.[8][11] Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for their potential to modulate inflammatory pathways, suggesting their utility in treating inflammatory disorders.

Caption: Therapeutic potential of the 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the diverse biological activities exhibited by its analogues make it an attractive starting point for medicinal chemistry campaigns.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the specific anticancer, antimicrobial, and anti-inflammatory activities of the title compound.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to optimize potency and selectivity.

-

In Vivo Efficacy and Safety Profiling: Assessing the therapeutic potential and toxicological profile in preclinical animal models.

References

-

Grybaitė, B., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3804. [Link]

-

Gudale, K., et al. (2024). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 29(12), 2899. [Link]

-

Mickevičius, V., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė Technologija, 1(65). [Link]

-

Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. [Link]

-

Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]

-

Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]

-

Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. [Link]

-

Mickevičius, V., et al. (2012). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Journal of Heterocyclic Chemistry, 49(5), 1059-1066. [Link]

-

Human Metabolome Database. (2023). Showing metabocard for Pyroglutamic acid (HMDB0000267). [Link]

-

PubChemLite. (n.d.). 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (C13H15NO3). [Link]

-

Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. Current Bioactive Compounds, 10(2), 79-95. [Link]

-

Panday, S. K., & Prasad, J. S. (2019). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Synthesis, 16(6), 808-831. [Link]

-

1PlusChem. (n.d.). This compound. [Link]

-

Panday, S. K., & Prasad, J. S. (2019). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science. [Link]

-

BuyersGuideChem. (n.d.). 1-(4-Ethoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid. [Link]

-

Wikipedia. (n.d.). Pyroglutamic acid. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. [Link]

Sources

- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details its physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its potential applications based on the biological activity of related structures, and outlines key analytical characterization methods. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel pyrrolidinone-based scaffolds.

Core Molecular Attributes

This compound is a derivative of pyroglutamic acid, featuring a 4-ethoxyphenyl substituent on the lactam nitrogen. This structural motif is a key building block in the development of novel therapeutic agents due to the prevalence of the pyrrolidinone core in biologically active molecules.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₄ | [1] |

| Molecular Weight | 249.26 g/mol | [1] |

| CAS Number | 38160-04-2 | [1] |

| Canonical SMILES | CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |

| InChI Key | InChI=1S/C13H15NO4/c1-2-18-11-5-3-10(4-6-11)14-8-9(12(15)16)7-13(14)17/h3-6,9H,2,7-8H2,1H3,(H,15,16) |

Synthesis Protocol: A Mechanistic Approach

The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is most commonly achieved through the Michael addition of an aniline derivative to itaconic acid. This reaction provides a straightforward and efficient route to the core scaffold.

Rationale for Reagent Selection

-

Itaconic Acid: This dicarboxylic acid serves as the five-carbon backbone of the pyrrolidinone ring. Its α,β-unsaturated carbonyl system is susceptible to nucleophilic attack, which is the key step in the ring formation.

-

4-Ethoxyaniline: This aniline derivative introduces the 4-ethoxyphenyl moiety at the N-1 position of the pyrrolidinone ring. The ethoxy group can influence the compound's lipophilicity and potential interactions with biological targets.

-

Solvent (e.g., Water or Acetic Acid): Water is often used as a green and economical solvent for this reaction.[2][3] Acetic acid can also be employed and may facilitate the reaction by protonating the carbonyl of itaconic acid, further activating it for nucleophilic attack.

Step-by-Step Synthesis Workflow

Reaction: Itaconic Acid + 4-Ethoxyaniline → this compound

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1.0 eq) in water.

-

Addition of Aniline: To the stirred solution, add 4-ethoxyaniline (0.9 eq). The slight excess of itaconic acid ensures the complete consumption of the aniline.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization and Filtration: Upon completion, cool the reaction mixture to room temperature, and then further in an ice bath to induce crystallization of the product.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Drying: Dry the purified product under vacuum to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications and Biological Context

While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of 5-oxopyrrolidine derivatives has shown significant promise in drug discovery.

Potential as a Scaffold in Drug Development

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for a range of therapeutic applications, including:

-

Antibacterial Agents: Various hydrazone and azole derivatives of the 5-oxopyrrolidine core have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[4][5] The structural modifications at the carboxylic acid position are crucial for enhancing antimicrobial efficacy.

-

Anticancer Activity: Studies have shown that certain 1-aryl-5-oxopyrrolidine derivatives exhibit cytotoxic effects against cancer cell lines, such as A549 (human lung carcinoma).[2][3]

-

Anti-inflammatory Agents: The pyrrolidinone scaffold has been utilized in the design of compounds targeting matrix metalloproteinases (MMPs), which are implicated in inflammatory processes.

The subject compound, with its carboxylic acid moiety, is well-suited for further chemical modification to explore these potential activities. The carboxylic acid can be converted to esters, amides, or hydrazides, allowing for the introduction of diverse functional groups to modulate biological activity and pharmacokinetic properties.[2]

Logical Pathway for Derivative Exploration

Caption: Logical pathway for the exploration of bioactive derivatives.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons of the ethoxyphenyl group, diastereotopic protons of the pyrrolidinone ring, and a characteristic signal for the carboxylic acid proton.

-

¹³C NMR: Will confirm the presence of the carbonyl carbons (amide and carboxylic acid), aromatic carbons, and aliphatic carbons of the pyrrolidinone ring and ethyl group.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the lactam and carboxylic acid, and C-N and C-O stretching frequencies.

-

Mass Spectrometry (MS): Will provide the molecular ion peak corresponding to the exact mass of the compound, confirming its molecular formula.

-

Elemental Analysis: The percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values for the molecular formula C₁₃H₁₅NO₄.

Conclusion

This compound is a valuable heterocyclic scaffold with significant potential for the development of novel therapeutic agents. The synthetic route is well-established and efficient, and the core structure is amenable to a wide range of chemical modifications. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the biological potential of this compound and its derivatives in the pursuit of new medicines.

References

-

V. Mickevičius, et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. Available at: [Link]

-

V. Mickevičius, et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3784. Available at: [Link]

-

V. Mickevičius, et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. Available at: [Link]

-

Ž. Žirgulevičiūtė, et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available at: [Link]

-

K. M. Pandya & P. S. Desai (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. Available at: [Link]

-

AppliChem (n.d.). 5-OXO-1-(4-PHENOXY-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

-

Molbase (n.d.). This compound. Retrieved from [Link]

Sources

- 1. 38160-04-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [pubmed.ncbi.nlm.nih.gov]

"1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid" starting material for derivatives

An In-depth Technical Guide to 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid as a Versatile Starting Material for Derivative Synthesis

Introduction: The Significance of the N-Aryl-5-oxopyrrolidine-3-carboxylic Acid Scaffold

The five-membered γ-lactam ring, specifically the pyrrolidinone core, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its prevalence in a wide array of natural products and synthetic compounds with diverse biological activities underscores its importance.[3][4] The pyrrolidine ring's non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space, which is advantageous for specific and potent interactions with biological targets.[5] When substituted with an N-aryl group and a carboxylic acid at the 3-position, the resulting 5-oxopyrrolidine-3-carboxylic acid framework becomes a highly versatile starting material for creating libraries of novel compounds with potential therapeutic applications.[6] These applications span a wide range, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[3][7][8]

This technical guide focuses on the potential of a specific, yet representative, member of this class: This compound . While direct literature on this exact molecule is limited, this guide will leverage the extensive research on analogous N-aryl-5-oxopyrrolidine-3-carboxylic acids to provide a comprehensive overview of its synthetic potential, key derivatization strategies, and the pharmacological significance of its derivatives. By examining the established chemistry of closely related compounds, we can project a robust roadmap for researchers, scientists, and drug development professionals interested in harnessing this scaffold for novel molecular design.

Synthesis of the Core Scaffold: this compound

The most common and efficient method for synthesizing the N-substituted 5-oxopyrrolidine-3-carboxylic acid core is through the condensation reaction of a primary aromatic amine with itaconic acid.[6][9][10] This reaction typically proceeds via a Michael addition followed by an intramolecular cyclization (lactamization).

The synthesis of this compound would thus involve the reaction of 4-ethoxyaniline with itaconic acid, likely under reflux in a suitable solvent such as water or acetic acid.

General Synthetic Workflow

Caption: General synthetic scheme for the core scaffold.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from analogous syntheses described in the literature.[9][10]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 4-ethoxyaniline (1.0 equivalent) and itaconic acid (1.2-1.5 equivalents).

-

Solvent Addition: Add water or glacial acetic acid as the solvent. The volume should be sufficient to create a stirrable slurry.

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

If water is used as the solvent, cool the reaction mixture. The product may precipitate. If not, acidify with 5% hydrochloric acid to induce precipitation.[9]

-

If acetic acid is used, cool the mixture and pour it into ice-water to precipitate the product.

-

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy, as well as elemental analysis.[11][12]

Derivatization Strategies: Unleashing the Potential of the Core Scaffold

The this compound scaffold offers two primary sites for chemical modification: the carboxylic acid group at the C-3 position and the N-aryl substituent. The carboxylic acid is the more commonly exploited handle for derivatization.

Derivatization at the C-3 Carboxylic Acid Group

The carboxylic acid is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the chemical diversity of the scaffold. A highly productive pathway involves the conversion to a carbohydrazide intermediate, which serves as a gateway to numerous heterocyclic systems.[6][8]

Caption: Key derivatization pathways from the C-3 carboxylic acid.

The first step is the conversion of the carboxylic acid to its corresponding methyl or ethyl ester. This is typically achieved by refluxing the acid in methanol or ethanol with a catalytic amount of concentrated sulfuric acid.[10][11] The resulting ester, without extensive purification, is then treated with hydrazine hydrate to yield the crucial carbohydrazide intermediate.[9][10]

Protocol: Synthesis of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide

-

Esterification: Reflux a mixture of this compound (1.0 eq.), methanol (as solvent), and a catalytic amount of concentrated sulfuric acid (approx. 10 drops) for 18-20 hours.[10]

-

Hydrazinolysis: After cooling, add hydrazine monohydrate (8.0 eq.) to the reaction mixture and reflux for an additional 2-4 hours.[10]

-

Isolation: Cool the mixture. The solid hydrazide product that precipitates is collected by filtration, washed with a small amount of cold methanol, and dried.

Hydrazones are synthesized through the condensation of the carbohydrazide with various aromatic or heteroaromatic aldehydes and ketones.[8][13] These reactions are typically carried out in a protic solvent like 2-propanol or ethanol at reflux, sometimes with an acid catalyst.[4][8]

Protocol: General Synthesis of Hydrazone Derivatives

-

Reaction Setup: Dissolve the carbohydrazide (1.0 eq.) in hot 2-propanol.

-

Aldehyde Addition: Add the desired aldehyde or ketone (1.1-1.5 eq.) to the solution.

-

Reaction: Heat the mixture at reflux for 2-4 hours.

-

Isolation: Cool the reaction mixture. The precipitated solid is collected by filtration, washed with 2-propanol, and dried.[8]

The carbohydrazide is a key precursor for forming five- and six-membered heterocyclic rings.

-

Pyrazoles: Reaction with a 1,3-diketone like pentane-2,4-dione in the presence of an acid catalyst (e.g., HCl) yields pyrazole derivatives.[8][9]

-

Pyrroles: Condensation with a 1,4-diketone such as hexane-2,5-dione, catalyzed by acetic acid, leads to the formation of N-pyrrolyl amides.[8][13]

-

1,2,4-Triazines: Cyclocondensation with a 1,2-diketone (e.g., benzil) in refluxing acetic acid with an excess of ammonium acetate produces 1,2,4-triazine derivatives.[8][13]

Pharmacological Significance and Structure-Activity Relationship Insights

Derivatives of the N-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold have demonstrated a broad spectrum of biological activities. The nature of the substituents at both the C-3 and N-1 positions plays a critical role in determining the potency and selectivity of these compounds.

Caption: Structure-Activity Relationship (SAR) insights.

Antimicrobial Activity

Many studies have highlighted the potent antibacterial and antifungal properties of these derivatives.

-

Key Moieties: Hydrazones bearing 5-nitrothien-2-yl or 5-nitrofuran-2-yl fragments have shown particularly strong activity against various bacterial strains, including resistant ones.[8][11]

-

N-Aryl Substituents: The presence of electron-withdrawing groups, such as halogens, on the N-phenyl ring can enhance antimicrobial potency.[8] For instance, 1-(3,5-dichloro-2-hydroxyphenyl) derivatives have demonstrated significant activity against multidrug-resistant pathogens.[8]

Anticancer Activity

The scaffold is also a promising core for the development of anticancer agents.

-

Mechanism: Some derivatives have been shown to exhibit cytotoxicity against various cancer cell lines, including human pulmonary cancer (A549) and breast adenocarcinoma (MCF-7).[5][8]

-

Active Derivatives: Azole derivatives, such as those incorporating a 5-fluorobenzimidazole moiety, have shown high anticancer activity.[8]

Anti-inflammatory Activity

Certain derivatives have been evaluated for their potential as anti-inflammatory agents.

-

Target: Studies have screened these compounds for inhibitory activity against matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in inflammatory processes.[3][4]

Data Summary: Biological Activities of Analogous Derivatives

| Derivative Class | Substituent Example | Biological Activity | Target Organism/Cell Line | Reference |

| Hydrazones | 5-Nitrothien-2-yl | Antibacterial | S. aureus, E. coli, C. auris | [8][11] |

| Hydrazones | Benzylidene | Antibacterial | S. aureus | [11] |

| Azoles | 5-Fluorobenzimidazole | Anticancer | A549 (Human Lung Cancer) | [8] |

| General | Various | Anti-inflammatory | MMP-2, MMP-9 | [3][4] |

Conclusion and Future Perspectives

This compound represents a highly promising, yet underexplored, starting material for the synthesis of novel, biologically active compounds. Based on the robust chemistry established for its analogues, this scaffold provides a reliable foundation for creating diverse chemical libraries. The straightforward synthesis of the core and the versatile reactivity of the C-3 carboxylic acid group allow for the systematic introduction of a wide range of functional groups and heterocyclic moieties.

Future research should focus on the systematic exploration of derivatives of this specific scaffold. Key areas of investigation could include:

-

Broadening the Scope of Aldehydes: Synthesizing a wider range of hydrazone derivatives using diverse heterocyclic and substituted aromatic aldehydes to fine-tune biological activity.

-

Exploring Novel Heterocycles: Expanding beyond pyrazoles and pyrroles to other azole and azine systems.

-

Modification of the N-Aryl Ring: Investigating electrophilic substitution reactions on the 4-ethoxyphenyl ring to probe the effect of additional substituents on activity.

-

In-depth Biological Evaluation: Moving beyond initial screening to mechanistic studies to understand how these molecules exert their biological effects.

By leveraging the principles and protocols outlined in this guide, researchers can efficiently tap into the vast potential of this compound as a cornerstone for the development of next-generation therapeutic agents.

References

- Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. (n.d.). National Institutes of Health.

-

Lactam. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

- Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. (n.d.). National Institutes of Health.

-

Synthesis and Pharmacological Activity of New Pyrollidone Derivatives. (2022). Journal of Pharmaceutical Negative Results. Retrieved January 22, 2026, from [Link]

-

A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Biologically active N-arylated pyrrolidine derivatives. (2024). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. (2014). Chemical Technology. Retrieved January 22, 2026, from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. Retrieved January 22, 2026, from [Link]

-

Representative drugs and bioactive natural products containing N-aryl pyrrolidines, piperidines, and other saturated N-heterocycles. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. Retrieved January 22, 2026, from [Link]

-

DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. (2022). Semantic Scholar. Retrieved January 22, 2026, from [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

Sources

- 1. Lactam - Wikipedia [en.wikipedia.org]

- 2. Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

Discovery and history of "1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid"

An In-depth Technical Guide on the Discovery, History, and Synthetic Exploration of 2-Pyrrolidinone-Based Nootropics, with a Focus on the N-Aryl-5-Oxopyrrolidine-3-Carboxylic Acid Scaffold

Introduction: The Dawn of "Smart Drugs" and the Significance of the 2-Pyrrolidinone Moiety